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Compound of Interest

Compound Name: Epelsiban

Cat. No.: B1671370

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Epelsiban, a
selective oxytocin receptor antagonist, for the treatment of premature ejaculation (PE). It offers
an objective comparison with alternative therapies, supported by experimental data, detailed
methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

Epelsiban, an orally bioavailable oxytocin receptor antagonist, has been investigated for its
potential to delay ejaculation. Clinical trials have explored its efficacy and safety, yet it has not
demonstrated statistically significant improvements in Intravaginal Ejaculatory Latency Time
(IELT) compared to placebo. This guide contrasts the performance of Epelsiban with
established and other investigational treatments for PE, including selective serotonin reuptake
inhibitors (SSRIs), dapoxetine, topical anesthetics, and tramadol. The data presented herein is
intended to inform further research and development in the field of sexual medicine.

Comparative Efficacy of Treatments for Premature
Ejaculation

The following table summarizes the quantitative data from clinical trials of Epelsiban and its
alternatives. The primary efficacy endpoint is the mean change in IELT.
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. Post- Mean
Baseline Fold Key
Treatmen Treatmen Increase
Dosage IELT ) Increase Adverse
t . tIELT in IELT .
(minutes) . . in IELT Events
(minutes) (minutes)
) Headache][
Epelsiban 50 mg 0.63[1] 0.72[1] 0.09 ~1.14 1
Headache[
150 mg 0.59[1] 0.69[1] 0.10 ~1.17 1
Placebo
Headache][
(for - 0.52[1] 0.62[1] 0.10 ~1.19 1
Epelsiban)
Nausea,
Dizziness,
) 3.1-3.2[2] ,
Dapoxetine 30 mg 0.9[2] 3l 22-23 ~3.4-3.6 Diarrhea,
Headache][
2]
Nausea,
Dizziness,
3.5-3.6[2] .
60 mg 0.9[2] 3] 26-27 ~3.9-4.0 Diarrhea,
Headache[
2]
Drowsines
Paroxetine S,
_ 20 mg ~1.2[4] ~10.6 ~9.4 ~8.8 _
(daily) Dyspepsia[
5]
Drowsines
Sertraline S,
, 50 mg ~1.16[5] ~6.27[5] ~5.11 ~5.4 _
(daily) Dyspepsia[
5]
Drowsines
Fluoxetine S,
_ 20 mg ~1.26[5] ~5.25[5] ~3.99 ~4.2 _
(daily) Dyspepsia[
5]
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(Lidocaine/
] ] adverse
Prilocaine
events[7]
cream)
Nausea,
Tramadol Headache,
(on- 50 mg ~1.2[4] ~2.5[4] ~1.3 ~2.1 Dizziness,
demand) Somnolenc
e[8]
Nausea,
Headache,
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Experimental Protocols

This section details the methodologies of the key clinical trials cited in this guide, providing a

basis for the interpretation and comparison of their findings.

Epelsiban (Shinghal et al., 2013)[1]

o Study Design: A randomized, double-blind, placebo-controlled, fixed-dose, parallel-group,

multicenter Phase Il study.

o Participants: 77 men aged 18-55 years with a diagnosis of premature ejaculation according

to the International Society for Sexual Medicine (ISSM) consensus definition, in a stable

monogamous heterosexual relationship for at least 6 months. Participants were required to

have a baseline IELT of less than 65 seconds in at least 75% of intercourse events.

« Intervention: Patients were randomized to receive placebo, Epelsiban 50 mg, or Epelsiban

150 mg, taken orally approximately 1 hour before anticipated sexual activity for 8 weeks.
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Outcome Measures: The primary outcome was the change from baseline in IELT, measured
by a stopwatch. Secondary outcomes included patient-reported outcomes on the Index of
Premature Ejaculation (IPE) and the Clinical Global Impression of Change (CGIC).

Dapoxetine (McMahon et al., 2011)[9]

Study Design: An integrated analysis of two large-scale, randomized, double-blind, placebo-
controlled, Phase llI trials.

Participants: Men aged 18 years or older with a diagnosis of PE according to the DSM-IV-TR
criteria and an IELT of 2 minutes or less in at least 75% of sexual encounters.

Intervention: Patients were randomized to receive placebo, dapoxetine 30 mg, or dapoxetine
60 mg on-demand, 1 to 3 hours before sexual intercourse, over a 12-week period.

Outcome Measures: The primary endpoint was stopwatch-measured IELT. Secondary
endpoints included patient-reported outcomes assessing control over ejaculation,
satisfaction with sexual intercourse, and distress related to ejaculation.

Topical Anesthetics (Busato and Galindo, 2004)[10]

Study Design: A double-blind, randomized, placebo-controlled study.

Participants: 42 men with premature ejaculation.

Intervention: Patients were randomly assigned to apply either a lidocaine-prilocaine cream or
a placebo cream to the glans penis before intercourse.

Outcome Measures: The primary outcome was the IELT, measured by the partner with a
stopwatch.

Tramadol (Safarinejad and Hosseini, 2006)[11]

Study Design: A double-blind, placebo-controlled, fixed-dose, randomized study.

Participants: Potent men with premature ejaculation.
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« Intervention: Patients were randomized to receive either tramadol hydrochloride (50 mg) or a
placebo on an on-demand basis, 2 hours before planned sexual intercourse, for 8 weeks.

o Outcome Measures: The primary efficacy measure was the change in IELT. Secondary
measures included intercourse satisfaction and control over ejaculation.

Paroxetine (Waldinger et al., 1994)[4]

o Study Design: A double-blind, randomized, placebo-controlled study.
o Participants: 17 male outpatients with premature ejaculation.

¢ Intervention: Patients were randomly assigned to receive either paroxetine (20 mg/day for
the first week, then 40 mg/day for 5 weeks) or a placebo.

e Outcome Measures: Clinical improvement was assessed through separate interviews with
the patients and their female partners.

Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway

Epelsiban functions as a competitive antagonist at the oxytocin receptor, which is a G-protein
coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling
cascade that leads to smooth muscle contraction. By blocking this receptor, Epelsiban is
hypothesized to delay ejaculation.
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Caption: Oxytocin receptor signaling pathway and the inhibitory action of Epelsiban.

Clinical Trial Workflow for Premature Ejaculation Studies

The following diagram illustrates a typical workflow for a randomized controlled trial
investigating a new treatment for premature ejaculation.
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Caption: A generalized workflow for a randomized controlled trial in premature ejaculation.
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Conclusion

Based on the available clinical trial data, Epelsiban has not demonstrated a clinically or
statistically significant effect on IELT in men with premature ejaculation when compared to
placebo[1]. In contrast, other pharmacological interventions such as dapoxetine, daily SSRIs,
topical anesthetics, and tramadol have shown varying degrees of efficacy in increasing IELT,
although they are associated with different side effect profiles. The lack of efficacy of
Epelsiban suggests that targeting peripheral oxytocin receptors alone may not be a sufficient
strategy for treating premature ejaculation. Future research may need to explore centrally
acting oxytocin antagonists or combination therapies to achieve more meaningful clinical
outcomes. This comparative guide underscores the importance of rigorous, placebo-controlled
trials in evaluating new therapeutic agents and provides a framework for comparing the relative
merits of different treatment modalities for premature ejaculation.
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 To cite this document: BenchChem. [Epelsiban for Premature Ejaculation: A Comparative
Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671370#meta-analysis-of-clinical-trials-involving-
epelsiban]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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